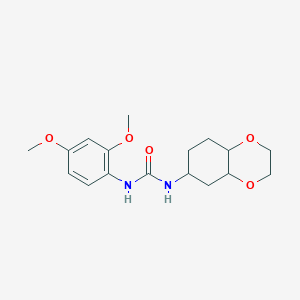
3-(2,4-dimethoxyphenyl)-1-(octahydro-1,4-benzodioxin-6-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-dimethoxyphenyl)-1-(octahydro-1,4-benzodioxin-6-yl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a dimethoxyphenyl group and an octahydrobenzo[b][1,4]dioxin moiety, linked by a urea functional group. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethoxyphenyl)-1-(octahydro-1,4-benzodioxin-6-yl)urea typically involves the reaction of 2,4-dimethoxyaniline with an appropriate isocyanate derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, with reaction temperatures maintained at room temperature to slightly elevated levels.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the large-scale synthesis of the precursor compounds. The reaction conditions are optimized for high yield and purity, often employing automated systems to control temperature, pressure, and reaction time. Purification steps such as recrystallization and chromatography are used to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,4-dimethoxyphenyl)-1-(octahydro-1,4-benzodioxin-6-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the urea group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like halides or amines replace the methoxy substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Applications De Recherche Scientifique
3-(2,4-dimethoxyphenyl)-1-(octahydro-1,4-benzodioxin-6-yl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(2,4-dimethoxyphenyl)-1-(octahydro-1,4-benzodioxin-6-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s urea group can form hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function. Pathways involved in its action may include signal transduction cascades and metabolic pathways, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,4-Dimethoxyphenyl)-3-(cyclohexyl)urea: Similar structure but with a cyclohexyl group instead of the octahydrobenzo[b][1,4]dioxin moiety.
1-(2,4-Dimethoxyphenyl)-3-(phenyl)urea: Features a phenyl group, offering different chemical and biological properties.
Uniqueness
3-(2,4-dimethoxyphenyl)-1-(octahydro-1,4-benzodioxin-6-yl)urea is unique due to its combination of the dimethoxyphenyl and octahydrobenzo[b][1,4]dioxin groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for diverse research applications.
Propriétés
IUPAC Name |
1-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(2,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-21-12-4-5-13(15(10-12)22-2)19-17(20)18-11-3-6-14-16(9-11)24-8-7-23-14/h4-5,10-11,14,16H,3,6-9H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZWYXUMRMSWFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2CCC3C(C2)OCCO3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
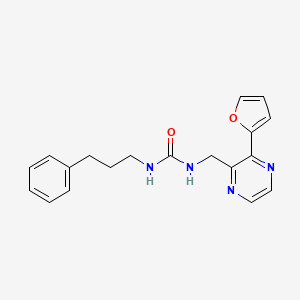
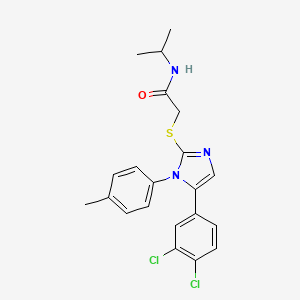
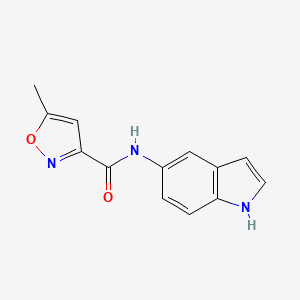
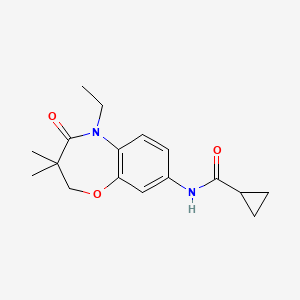
![(3aR,5r,6aS)-tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B2912454.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazin-1-yl)methanone](/img/structure/B2912455.png)
![(2Z)-2-[(3-fluoro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2912456.png)
![3-methyl-N-[4-(piperidin-1-yl)phenyl]butanamide](/img/structure/B2912457.png)


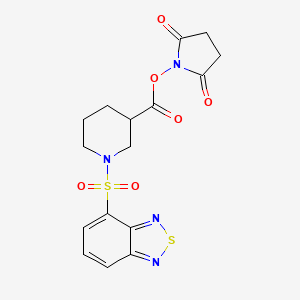
![5-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2912465.png)
![[(4-bromophenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate](/img/structure/B2912466.png)

